molecular formula C11H16O3 B13449026 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13449026
M. Wt: 196.24 g/mol
InChI Key: ULGUIRUCRAPYTG-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields of chemistry and medicinal research. The presence of the oxan-3-yl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a day, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the bicyclo[1.1.1]pentane core and the presence of the oxan-3-yl group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation. For example, the use of metal-free homolytic aromatic alkylation protocols has been reported for the synthesis of related compounds .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted bicyclo[1.1.1]pentane derivatives, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used as a probe in biological studies and as a potential drug candidate due to its unique structure and reactivity . In industry, it is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structure of the bicyclo[1.1.1]pentane core allows it to interact with biological molecules in a distinct manner, potentially leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in the presence of the oxan-3-yl group, which adds further complexity and potential reactivity to the molecule. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-2-1-3-14-4-8/h8H,1-7H2,(H,12,13)

InChI Key

ULGUIRUCRAPYTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C23CC(C2)(C3)C(=O)O

Origin of Product

United States

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